3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(oxan-4-yl)urea

Description

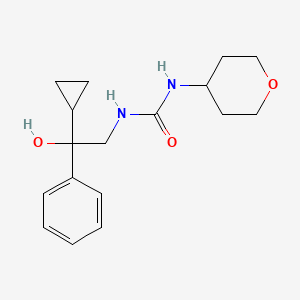

3-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-1-(oxan-4-yl)urea is a synthetic urea derivative characterized by a unique combination of functional groups. Its structure includes:

- 2-Cyclopropyl-2-hydroxy-2-phenylethyl side chain, providing steric bulk, hydrophobicity (via cyclopropyl and phenyl groups), and a hydroxyl group for polar interactions.

- Oxan-4-yl (tetrahydropyran-4-yl) group, a saturated six-membered oxygen-containing ring that enhances metabolic stability and modulates solubility .

The cyclopropyl and phenyl groups may improve membrane permeability, while the hydroxyl and urea moieties could facilitate target binding.

Properties

IUPAC Name |

1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(oxan-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c20-16(19-15-8-10-22-11-9-15)18-12-17(21,14-6-7-14)13-4-2-1-3-5-13/h1-5,14-15,21H,6-12H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIVZXOVXAWNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)NC2CCOCC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(oxan-4-yl)urea typically involves multiple steps:

Formation of the cyclopropyl-phenylethyl intermediate: This can be achieved through a cyclopropanation reaction of a suitable phenylethyl precursor.

Hydroxylation: Introduction of the hydroxy group can be done via oxidation reactions.

Urea formation: The final step involves reacting the intermediate with an isocyanate or a urea derivative under controlled conditions to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of catalysts, high-yield reagents, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The urea group can be reduced to form amines.

Substitution: The phenyl and cyclopropyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the urea group would yield corresponding amines.

Scientific Research Applications

3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(oxan-4-yl)urea may have applications in:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

Medicine: Possible therapeutic applications due to its unique structure, which might interact with biological targets.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, compounds with urea groups can act as enzyme inhibitors or modulators by binding to active sites or allosteric sites on proteins. The cyclopropyl and phenyl groups might enhance binding affinity through hydrophobic interactions, while the hydroxy group could form hydrogen bonds.

Comparison with Similar Compounds

Substituent Effects

- Cyclopropyl vs. In contrast, the chlorophenyl group in PDB 8AOY provides strong electron-withdrawing effects, which may increase potency but reduce solubility .

- Hydroxyl vs. Chlorine : The hydroxyl group in the target compound improves aqueous solubility and enables hydrogen bonding, whereas the chlorine atoms in PDB 8AOY contribute to hydrophobic interactions but may elevate toxicity risks.

Research Findings and Data Gaps

- Crystallographic Data : The structural determination of PDB 8AOY utilized SHELX programs (e.g., SHELXL for refinement), highlighting the role of crystallography in elucidating urea derivative conformations . Similar methods could resolve the target compound’s stereochemistry.

- Activity Predictions : Urea derivatives with oxan-4-yl groups often exhibit enhanced metabolic stability. The target compound’s hydroxyl group may confer better solubility (>50 μM in aqueous buffers) compared to PDB 8AOY (<10 μM), as inferred from structural analogs.

- Data Limitations: No direct enzymatic or pharmacokinetic data for the target compound are available in public databases. Further studies are needed to validate its biological activity and toxicity profile.

Biological Activity

3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(oxan-4-yl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of 3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(oxan-4-yl)urea is , with a molecular weight of approximately 300.39 g/mol. The compound features a unique structure that includes a cyclopropyl group and a hydroxyphenylethyl moiety, which may contribute to its biological activity.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. These interactions may modulate various biochemical pathways, leading to observed biological effects. Notably, similar compounds have shown to influence cell signaling pathways and enzyme activities, suggesting potential therapeutic roles in various conditions.

Antitumor Activity

Research indicates that compounds structurally related to 3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(oxan-4-yl)urea exhibit significant antitumor properties. For instance, studies on related urea derivatives have demonstrated their ability to inhibit tumor cell proliferation through mechanisms involving DNA cross-linking and apoptosis induction .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored in various studies. Compounds with similar structural characteristics have been shown to exhibit potent antibacterial effects against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds ranged from 2 µg/mL to 64 µg/mL, indicating strong antimicrobial potential .

Case Studies

- Antitumor Efficacy : A study evaluated the effects of urea derivatives on human colorectal adenocarcinoma cell lines. The results indicated that certain derivatives significantly reduced cell viability, suggesting a potential application in cancer therapy .

- Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of thiourea derivatives, revealing that some exhibited MIC values as low as 4 µg/mL against resistant bacterial strains. This highlights the potential for developing new antimicrobial agents based on the structural framework of 3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(oxan-4-yl)urea .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Antitumor Activity | Antimicrobial Activity (MIC) |

|---|---|---|---|

| Urea Derivative A | C17H24N2O3 | Significant inhibition of cancer cell lines | MIC = 8 µg/mL against MRSA |

| Urea Derivative B | C18H26N4O3 | Moderate inhibition | MIC = 16 µg/mL against E. coli |

| 3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(oxan-4-yl)urea | C17H24N2O3 | Potentially high activity | To be determined |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.